Bis(5'-adenylyl) diphosphate
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H28N10O19P4 |
|---|---|
Molecular Weight |
836.4 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26) |
InChI Key |
YOAHKNVSNCMZGQ-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
physical_description |
Solid |
Synonyms |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origin of Product |
United States |
Biosynthesis Pathways of Bis 5 Adenylyl Diphosphate
Aminoacyl-tRNA Synthetase-Mediated Synthesis of Bis(5'-adenylyl) Diphosphate (B83284)
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis. This process occurs via a two-step reaction. In the first step, the aaRS catalyzes the activation of an amino acid using adenosine (B11128) triphosphate (ATP) to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi) wikipedia.orglsuhsc.educhapman.edu. In the second step, the activated amino acid is transferred to the 3' end of its corresponding tRNA wikipedia.orglsuhsc.edu.
Under certain conditions, particularly when the concentration of tRNA is low, the enzyme-bound aminoacyl-AMP intermediate can be intercepted by a second molecule of ATP, leading to the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A), a common diadenosine polyphosphate, and the release of the amino acid researchgate.netnih.gov. This reaction establishes aaRSs as key enzymes in the production of these signaling molecules researchgate.net. Overproduction of various aminoacyl-tRNA synthetases in Escherichia coli has been shown to significantly increase the intracellular concentration of adenylylated bis(5'-nucleosidyl) tetraphosphates (Ap4N), further confirming their role in this biosynthetic pathway.
**Table 1: Impact of Aminoacyl-tRNA Synthetase Overproduction on Intracellular Ap4N Concentration in *E. coli***
| Synthetase Overproduced | Fold Increase in Synthetase | Fold Increase in Intracellular Ap4N |
|---|---|---|
| Lysyl-tRNA synthetase | 20-80 | 3-14 |
| Methionyl-tRNA synthetase | 20-80 | 3-14 |
| Phenylalanyl-tRNA synthetase | 20-80 | 3-14 |
| Valyl-tRNA synthetase | 20-80 | 3-14 |
Amino Acid-Dependent Mechanisms and Aminoacyladenylate Intermediates
The conventional mechanism for Bis(5'-adenylyl) diphosphate synthesis by aaRSs is dependent on the presence of the specific amino acid that the enzyme recognizes nih.gov. The reaction proceeds through the formation of the aforementioned aminoacyladenylate (aa-AMP) intermediate. This intermediate is a high-energy compound that serves as the donor of the adenylyl moiety.
The general reaction scheme is as follows:
Amino Acid Activation:
Amino Acid + ATP + E ⇌ E-[Aminoacyl-AMP] + PPi
Attack by ATP:
E-[Aminoacyl-AMP] + ATP → this compound (specifically Ap4A in this case) + Amino Acid + E
This mechanism underscores the direct link between amino acid metabolism and the synthesis of these signaling molecules. The rate of synthesis is influenced by the concentrations of the amino acid, ATP, and the aaRS itself.
While the amino acid-dependent pathway is the predominant mechanism for most aaRSs, a novel amino acid-independent mechanism has been identified for human glycyl-tRNA synthetase (GlyRS) nih.gov. This enzyme can catalyze the direct condensation of two ATP molecules to form Ap4A, bypassing the need for glycine and the formation of a glycyl-AMP intermediate frontiersin.org.
The proposed mechanism involves the binding of the first ATP molecule to a conserved site found in all class II tRNA synthetases. A second ATP molecule then binds to a pocket that is specific to GlyRS, facilitating the direct synthesis of Ap4A frontiersin.org. This discovery reveals a new pathway for the production of diadenosine polyphosphates that is uncoupled from amino acid availability.
Alternative Enzymatic Synthesis of this compound
Beyond aminoacyl-tRNA synthetases, other classes of enzymes can also synthesize this compound and related compounds. These alternative pathways often involve enzyme-adenylate intermediates similar to those in the aaRS-mediated pathway.
DNA and RNA ligases are enzymes that catalyze the formation of phosphodiester bonds in nucleic acids, a process essential for DNA replication, repair, and recombination. The ligation reaction proceeds through the formation of a covalent enzyme-AMP intermediate wikipedia.orgdanaher.com. In the absence of a suitable nucleic acid acceptor, this adenylylated enzyme can transfer the AMP moiety to an acceptor molecule, such as ATP, to synthesize diadenosine polyphosphates.
T4 DNA ligase, for instance, can synthesize Ap4A and other dinucleoside polyphosphates through the reaction of its ligase-AMP intermediate with an NTP frontiersin.orgfrontiersin.org. Similarly, T4 RNA ligase has been shown to catalyze the synthesis of a variety of dinucleoside polyphosphates by displacing the AMP from the enzyme-AMP complex with nucleoside diphosphates or triphosphates researchgate.net. The relative rates of synthesis of different dinucleoside tetraphosphates (Ap4N) by T4 RNA ligase have been determined, highlighting the broad acceptor specificity of this enzyme.
Table 2: Relative Rates of Dinucleoside Tetraphosphate Synthesis by T4 RNA Ligase
| Nucleotide Acceptor (NTP) | Relative Rate of Ap4N Synthesis (%) |
|---|---|
| XTP | 100 |
| dGTP | 74 |
| GTP | 49 |
| dCTP | 23 |
| CTP | 9 |
Data from a study where ATP was the AMP donor.
In mammalian cells, DNA ligase III has been implicated in the synthesis of Ap4A in response to DNA damage, suggesting a role for this molecule in cellular stress responses frontiersin.orgnih.gov.
Ubiquitin and ubiquitin-like (Ubl) proteins are involved in a wide range of cellular processes, and their attachment to target proteins is initiated by E1 activating enzymes. The activation process is ATP-dependent and involves the formation of a Ubl-adenylate intermediate ebi.ac.ukpnas.orgnih.govresearchgate.net.
The first step in ubiquitin activation involves the E1 enzyme catalyzing the formation of a ubiquitin-adenylate intermediate from ubiquitin and ATP nih.govwikipedia.org. This high-energy intermediate is then attacked by a cysteine residue in the E1 active site to form a thioester-linked E1-ubiquitin conjugate wikipedia.org. It is plausible that under certain conditions, the ubiquitin-adenylate intermediate could be intercepted by a second ATP molecule, leading to the synthesis of this compound, although this is considered a side reaction of the main ubiquitination pathway.
Acyl-CoA synthetases are a family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. This reaction also proceeds through an acyl-adenylate intermediate wikipedia.orgnih.gov.
Acyl-CoA synthetase from Pseudomonas fragi has been shown to catalyze the synthesis of diadenosine hexaphosphate (Ap6A), as well as diadenosine pentaphosphate (Ap5A) and diadenosine tetraphosphate (Ap4A) nih.gov. The proposed mechanism involves the formation of an acyl-AMP intermediate, which can then react with ATP or other polyphosphates to generate the diadenosine polyphosphates frontiersin.org. For example, the synthesis of adenosine 5'-tetraphosphate (p4A) and adenosine 5'-pentaphosphate (p5A) occurs from ATP and tri- or tetrapolyphosphate, respectively. The relative rates of palmitoyl-CoA and p4A synthesis by this enzyme are highly dependent on pH.
**Table 3: pH Dependence of Product Synthesis by Acyl-CoA Synthetase from *P. fragi***
| pH | Relative Rate of Palmitoyl-CoA Synthesis | Relative Rate of p4A Synthesis |
|---|---|---|
| 5.5 | ~10 | Not specified |
| 8.2 | ~200 | Not specified |
Additionally, other enzymes that form adenylated intermediates, such as firefly luciferase, have also been shown to synthesize diadenosine polyphosphates frontiersin.orgfrontiersin.org.
Regulation of this compound Synthesis Under Physiological and Stress Conditions
The intracellular concentration of this compound (Ap2A), a member of the diadenosine polyphosphate family, is meticulously controlled, with its synthesis escalating in response to a variety of cellular stressors. Under normal physiological conditions, the levels of Ap2A are kept low through a balance of synthesis and degradation. However, under adverse conditions, its production is significantly upregulated, suggesting a role as a signaling molecule in cellular stress responses.
The primary enzymatic route for the biosynthesis of diadenosine polyphosphates, including Ap2A, involves a side reaction of aminoacyl-tRNA synthetases. frontiersin.orgnih.govwikipedia.orgnih.gov These essential enzymes catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.govwikipedia.orgnih.gov The synthesis of Ap2A and its longer-chain relatives, such as diadenosine tetraphosphate (Ap4A), is considered a non-canonical activity of these enzymes. frontiersin.org
The synthesis of diadenosine polyphosphates is particularly enhanced during periods of physiological, environmental, and genotoxic stress. frontiersin.org For instance, conditions like heat shock and oxidative stress have been shown to increase the production of these molecules. rsc.org Furthermore, DNA damage can also trigger a significant rise in intracellular levels of diadenosine polyphosphates. nih.gov This increase can be substantial, with concentrations rising several-fold depending on the cell type and the nature of the stressor. uni-konstanz.de
Several enzymes, in addition to aminoacyl-tRNA synthetases, have been identified to synthesize diadenosine polyphosphates. These include firefly luciferase and various ligases such as acyl-coenzyme A synthetase, T4 DNA ligase, DNA ligase III, and T4 RNA ligase. frontiersin.org The ubiquitin-activating enzyme UBA1 and related enzymes involved in NEDDylation and SUMOylation pathways can also produce Ap4A, and likely other diadenosine polyphosphates, as a byproduct of their primary enzymatic activities. frontiersin.org A summary of enzymes capable of synthesizing diadenosine polyphosphates is presented in the table below.
| Enzyme Family | Specific Enzymes | Mechanism/Notes |
|---|---|---|
| Aminoacyl-tRNA Synthetases | Lysyl-tRNA synthetase and others | A non-canonical activity that increases during stress responses. frontiersin.org |
| Ligases | Firefly luciferase, Acyl-coenzyme A synthetase, T4 DNA ligase, DNA ligase III, T4 RNA ligase | Capable of synthesizing Ap4A and other related molecules. frontiersin.org |
| Ubiquitin-Activating Enzymes | UBA1, NEDD8- and SUMO-activating enzymes | Synthesis occurs as a side reaction in their respective activation pathways. frontiersin.org |
| Other Enzymes | 4-Coumarate:coenzyme A ligase, Yeast AppppA alpha,beta-phosphorylase | Demonstrated to synthesize various mono- and diadenosine polyphosphates. nih.govresearchgate.net |
The regulation of this compound synthesis is intricately linked to the cellular response to stress. The accumulation of these molecules under adverse conditions suggests their involvement in signaling pathways that help the cell to adapt and survive. The diversity of enzymes capable of producing these compounds underscores the complexity of their regulation and their integration into various metabolic and signaling networks.
Detailed research findings have elucidated the conditions under which the synthesis of diadenosine polyphosphates is stimulated. The following table summarizes key research findings on the regulation of their synthesis.
| Stress Condition | Key Findings | References |
|---|---|---|
| Oxidative Stress | Increased synthesis of diadenosine polyphosphates. | rsc.org |
| Heat Shock | Elevated production of diadenosine polyphosphates. | rsc.org |
| DNA Damage | Intracellular levels of Ap4A increase several-fold in mammalian cells treated with DNA crosslinking agents. Levels are also elevated in cells with deficiencies in DNA repair proteins. | nih.gov |
| Osmotic Stress | Leads to an increase in the synthesis of certain phosphoinositides, which are also important signaling molecules, indicating a broad response of cellular signaling networks to this stress. While not directly about Ap2A, it highlights the complexity of stress responses. | nih.gov |
Enzymatic Degradation Mechanisms of Bis 5 Adenylyl Diphosphate
Overview of Bis(5'-adenylyl) Diphosphate (B83284) Hydrolase Families
The enzymatic hydrolysis of Bis(5'-adenylyl) diphosphate is primarily accomplished by two major superfamilies of enzymes: the NUDIX (Nucleoside Diphosphate linked to moiety X) hydrolases and the ApaH/PPP (Diadenosine tetraphosphatase) family. nih.govresearchgate.netresearchgate.net These enzyme families are widespread across all domains of life, from bacteria to humans, underscoring the universal importance of regulating Ap4A levels. frontiersin.orgnih.gov
The NUDIX hydrolases are characterized by a conserved 23-amino acid sequence known as the Nudix box (GX5EX7REX2EEXG[I/L/V]), which is essential for their catalytic activity. nih.gov This family of enzymes typically functions as Mg2+-dependent pyrophosphohydrolases, cleaving a wide range of nucleoside diphosphate derivatives. nih.gov In the context of Ap4A, NUDIX hydrolases catalyze an asymmetrical cleavage, yielding Adenosine (B11128) monophosphate (AMP) and Adenosine triphosphate (ATP) as products. frontiersin.orgnih.govoup.com
In contrast, the ApaH/PPP family of enzymes, which are structurally unrelated to the NUDIX hydrolases, mediate a symmetrical cleavage of Ap4A. nih.govnih.gov This reaction produces two molecules of Adenosine diphosphate (ADP). frontiersin.orgnih.gov The ApaH enzymes are particularly prominent in Gram-negative bacteria, where they represent the major hydrolytic activity for Ap4A. frontiersin.orgnih.gov
Beyond these two primary families, other enzymes can also contribute to the degradation of Ap4A, including certain members of the HIT (Histidine Triad) superfamily and various nucleotide pyrophosphatases/phosphodiesterases (NPP) family members. frontiersin.org However, the NUDIX and ApaH/PPP families are considered the principal players in maintaining intracellular Ap4A homeostasis. frontiersin.orgresearchgate.net
Table 1: Major Families of this compound Hydrolases
| Enzyme Family | Cleavage Mechanism | Primary Products | Key Examples | Predominant in |
|---|---|---|---|---|
| NUDIX Hydrolases | Asymmetrical | AMP and ATP | NUDT2 (Human) frontiersin.orgnih.govwikipedia.org | Eukaryotes, Bacteria frontiersin.orgnih.gov |
| ApaH/PPP Family | Symmetrical | Two molecules of ADP | ApaH (E. coli) frontiersin.orgnih.govnih.gov | Gram-negative bacteria nih.govnih.gov |
| HIT Superfamily | Asymmetrical | AMP and ATP | Aph1 (S. pombe) frontiersin.org | Fungi frontiersin.org |
| HD Domain Superfamily | Symmetrical | Two molecules of ADP | YqeK (Gram-positive bacteria) nih.gov | Gram-positive bacteria nih.gov |
NUDIX Hydrolase-Mediated Asymmetrical Cleavage of this compound
NUDIX hydrolases are a large and diverse superfamily of enzymes found in all domains of life, responsible for the hydrolysis of a variety of nucleoside diphosphate derivatives. nih.govnih.gov A key function of a subset of these enzymes is the asymmetrical cleavage of this compound. frontiersin.orgnih.gov This reaction involves the hydrolysis of the bond between the γ- and δ-phosphate groups of the Ap4A molecule, resulting in the formation of one molecule of AMP and one molecule of ATP. nih.govoup.com This mode of cleavage is crucial for recycling the adenine (B156593) nucleotides back into the cellular pool.
The catalytic mechanism of NUDIX hydrolases is dependent on the presence of divalent metal cations, typically Mg2+, which are coordinated within the conserved Nudix motif. nih.gov The enzyme's active site orients the Ap4A substrate in a manner that positions the scissile phosphate (B84403) bond for nucleophilic attack by a water molecule. nih.govoup.com
In humans, the primary enzyme responsible for the asymmetrical hydrolysis of Ap4A is Nudix Hydrolase 2 (NUDT2), also known as Ap4A hydrolase. nih.govwikipedia.orggenecards.org NUDT2 is a member of the MutT family of nucleotide pyrophosphatases, a subset of the broader NUDIX hydrolase family. wikipedia.orgmdpi.com It plays a major role in maintaining the homeostasis of intracellular Ap4A levels. genecards.orgsinobiological.compdbj.org
NUDT2 exhibits a high degree of specificity for Ap4A. wikipedia.org The enzyme's structure features a common αβα-sandwich architecture characteristic of the canonical Nudix fold. nih.gov The substrate-binding mechanism involves the adenine moiety of the nucleotide binding in a ring-stacking arrangement. pdbj.org The enzyme specifically cleaves the polyphosphate chain at the fourth phosphate from the bound adenosine moiety. nih.govnih.gov This precise catalytic action ensures the production of AMP and ATP. wikipedia.orgsinobiological.com The catalytic activity of NUDT2 is Mg2+-dependent, a hallmark of the NUDIX hydrolase superfamily. nih.gov
While NUDT2 is the principal Ap4A hydrolase in humans, other members of the extensive NUDIX family, both in humans and other organisms, can also hydrolyze Ap4A, although often with lower efficiency or different substrate preferences. frontiersin.orgnih.gov For example, in Escherichia coli, the Nudix hydrolase RppH can degrade Ap4A asymmetrically. nih.gov In some plants and bacteria, Ap4A hydrolases with sequences substantially different from the human and animal counterparts exist. frontierspartnerships.org
The diversity within the NUDIX superfamily allows for the fine-tuning of nucleotide metabolism in response to different cellular needs and stress conditions. Some NUDIX hydrolases have broader substrate specificities and may be involved in the "housecleaning" of various potentially toxic nucleotide metabolites. nih.gov Recent studies have also identified that human NUDT15 and NUDT18 can hydrolyze isoprene (B109036) pyrophosphates, indicating the functional diversity within this enzyme family. biorxiv.orgbiorxiv.org
ApaH/PPP Family-Mediated Symmetrical Cleavage of this compound
In contrast to the asymmetrical cleavage mediated by NUDIX hydrolases, the ApaH/PPP (Diadenosine tetraphosphatase) family of enzymes catalyzes the symmetrical hydrolysis of this compound. nih.govnih.gov This reaction cleaves the bond between the β- and γ-phosphate groups of the Ap4A molecule, yielding two molecules of ADP. frontiersin.orgnih.gov
The ApaH enzyme, first characterized in E. coli, is the archetypal member of this family and is considered the major enzyme responsible for Ap4A turnover in many Gram-negative bacteria. frontiersin.orgnih.gov Homologs of ApaH are found in other β- and γ-proteobacteria. frontiersin.org These enzymes are structurally distinct from the NUDIX hydrolase family. researchgate.net
The catalytic mechanism of ApaH enzymes is dependent on divalent cations such as Mn2+ or Co2+. oup.com Structural comparisons of ApaH homologs reveal a conserved metal-binding site that is crucial for their hydrolase activity. oup.com Mutations in the residues that coordinate these metal ions lead to a loss of enzymatic function. oup.com
In Gram-positive bacteria, which lack ApaH homologs, a different family of enzymes, the YqeK protein family, has been identified to carry out the symmetrical cleavage of Ap4A. frontiersin.orgnih.gov The YqeK family belongs to the HD domain superfamily and exhibits a similar cleavage specificity to the ApaH hydrolases. nih.gov
Table 2: Comparison of Asymmetrical and Symmetrical Cleavage of this compound
| Feature | Asymmetrical Cleavage (NUDIX) | Symmetrical Cleavage (ApaH/PPP) |
|---|---|---|
| Enzyme Family | NUDIX Hydrolases | ApaH/PPP Family, YqeK Family |
| Key Enzyme | NUDT2 (Human) frontiersin.orgnih.govwikipedia.org | ApaH (E. coli) frontiersin.orgnih.govnih.gov |
| Cleavage Site | Between γ- and δ-phosphates nih.govoup.com | Between β- and γ-phosphates |
| Products | AMP and ATP frontiersin.orgnih.govoup.com | Two molecules of ADP frontiersin.orgnih.gov |
| Cofactors | Typically Mg2+ nih.govnih.gov | Typically Mn2+ or Co2+ oup.com |
| Prevalence | Widespread in eukaryotes and bacteria frontiersin.orgnih.gov | Predominant in Gram-negative bacteria (ApaH) and Gram-positive bacteria (YqeK) frontiersin.orgnih.govnih.gov |
Other Enzymes Involved in this compound Degradation
Besides the primary NUDIX and ApaH/PPP families, other enzymes contribute to the metabolism of this compound. In the fission yeast Schizosaccharomyces pombe, which lacks a NUDIX Ap4A hydrolase, a member of the HIT (Histidine Triad) family of dinucleotide hydrolases, Aph1, is responsible for the asymmetrical cleavage of Ap4A. frontiersin.org Aph1 is a homolog of the human tumor suppressor FHIT protein, which preferentially hydrolyzes diadenosine triphosphate (Ap3A). frontiersin.org
In the budding yeast Saccharomyces cerevisiae, Ap4A is degraded by two Ap4A phosphorylases, Apa1 and Apa2. These enzymes catalyze the phosphorolytic cleavage of Ap4A to yield ATP and ADP, a mechanism distinct from hydrolysis. frontiersin.org
Additionally, some members of the relatively non-specific nucleotide pyrophosphatase/phosphodiesterase (NPP) family can hydrolyze dinucleoside polyphosphates, including Ap4A, although their specific role in regulating intracellular Ap4A levels is not as well defined. frontiersin.org In E. coli, the 5'-nucleotidase has also been shown to hydrolyze dinucleoside polyphosphates. nih.gov Furthermore, E. coli adenylate kinase has been observed to hydrolyze Ap4A, albeit at a much slower rate than its primary function of interconverting ATP, AMP, and ADP. nih.govacs.org
Impact of Hydrolase Activity on Intracellular this compound Levels
The activity of these various hydrolases is paramount in maintaining the low steady-state concentrations of this compound observed in unstressed cells. frontiersin.org The critical role of these enzymes is starkly demonstrated in studies involving their genetic deletion or overexpression.
For instance, in E. coli, the deletion of the apaH gene leads to a dramatic increase in intracellular Ap4A levels, by as much as 100-fold. frontiersin.orgnih.govfrontiersin.org Conversely, the overexpression of ApaH results in a roughly 10-fold decrease in Ap4A concentrations. frontiersin.orgfrontiersin.org These findings unequivocally establish ApaH as the primary regulator of Ap4A levels in this organism. frontiersin.orgfrontiersin.org
Similarly, in human cells, the deletion of the NUDT2 gene results in a staggering 175-fold increase in the intracellular concentration of Ap4A, confirming its significance as the major Ap4A hydrolase in humans. frontiersin.orgresearchgate.net The tight regulation of Ap4A levels by these hydrolases is essential, as elevated concentrations of this molecule are associated with various cellular responses to stress, including oxidative, heat, and genotoxic stress. nih.gov The controlled degradation of Ap4A ensures that its signaling functions are appropriately terminated, preventing dysregulated cellular processes. researchgate.netresearchgate.net
Cellular Homeostasis and Regulatory Mechanisms of Bis 5 Adenylyl Diphosphate Levels
Dynamics of Bis(5'-adenylyl) Diphosphate (B83284) Homeostasis: Synthesis vs. Degradation
The cellular concentration of Bis(5'-adenylyl) diphosphate, also known as diadenosine triphosphate (Ap3A), is maintained through a tightly regulated balance between its synthesis and degradation. This equilibrium is crucial for normal cellular function, and its disruption is often associated with cellular stress responses.
Synthesis of this compound is primarily catalyzed by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of their main function in protein synthesis. During the amino acid activation step, an aminoacyl-adenylate intermediate is formed. Under certain conditions, this highly reactive intermediate can react with a molecule of ATP, ADP, or AMP to generate dinucleoside polyphosphates, including this compound. While this is a key pathway, other enzymes, such as ATP adenylyltransferase, can also contribute to its synthesis by catalyzing the reaction between ADP and ATP wikipedia.org.
Degradation of this compound is carried out by specific hydrolases, ensuring that its levels are kept in check under normal physiological conditions. One such key enzyme is bis(5'-adenosyl)-triphosphatase, which belongs to the family of hydrolases wikipedia.org. This enzyme catalyzes the hydrolysis of P1,P3-bis(5'-adenosyl) triphosphate into ADP and AMP wikipedia.org. The systematic name for this enzyme class is P1,P3-bis(5'-adenosyl)-triphosphate adenylohydrolase wikipedia.org. Other names for this enzyme include dinucleosidetriphosphatase and diadenosine 5,5''-P1,P3-triphosphatase wikipedia.org. These hydrolases are essential for preventing the accumulation of this compound and for recycling its components back into the nucleotide pool.
The interplay between these synthetic and degradative pathways dictates the steady-state concentration of this compound within the cell. Under normal conditions, the rate of degradation surpasses the rate of synthesis, maintaining low basal levels of the molecule. However, under various stress conditions, this balance can be shifted, leading to a significant accumulation of this compound.
| Process | Enzyme Family | Specific Enzyme Example | Reaction | Reference |
|---|---|---|---|---|
| Synthesis | Aminoacyl-tRNA synthetases (aaRSs) | Various | Aminoacyl-AMP + ATP → this compound + Amino Acid + PPi | unito.it |
| Synthesis | Nucleotidyltransferases | ATP adenylyltransferase | ADP + ATP ⇌ Phosphate (B84403) + P1,P4-bis(5'-adenosyl) tetraphosphate (B8577671) | wikipedia.org |
| Degradation | Hydrolases | Bis(5'-adenosyl)-triphosphatase | P1,P3-bis(5'-adenosyl) triphosphate + H₂O → ADP + AMP | wikipedia.org |
This compound Accumulation in Response to Stress
Cells respond to a variety of physiological and environmental stresses by rapidly increasing the intracellular concentration of this compound. This accumulation suggests its role as an "alarmone," a signaling molecule that alerts the cell to adverse conditions and helps orchestrate a response. The specific triggers for this accumulation are diverse, ranging from temperature shifts to DNA damage.
Exposure to elevated temperatures, or heat shock, is a well-documented trigger for the accumulation of bisnucleoside polyphosphates, including this compound, in eukaryotic cells nih.govresearchgate.net. Studies have shown that this accumulation occurs in cells like Xenopus laevis oocytes and cultured hepatoma cells when exposed to temperatures of 45°C or higher nih.govresearchgate.net. This increase is often transient, as prolonged heat shock can lead to a collapse in cellular ATP levels, which in turn affects the synthesis rate of these molecules nih.govresearchgate.net. The primary reason for this accumulation under hyperthermia appears to be a partial or nearly complete inhibition of the degradation pathways for these compounds, rather than a stimulation of their synthesis nih.govresearchgate.net. However, it is important to note that a direct correlation between the extensive accumulation of these molecules and the synthesis of heat-shock proteins has been questioned, suggesting that they may not be the primary "alarmones" triggering the heat-shock response, although they might still play a regulatory role through smaller concentration changes nih.govresearchgate.net.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another condition that leads to the accumulation of this compound. Exposure of cells to oxidizing agents like hydrogen peroxide (H₂O₂) can induce this response koreamed.org. The induction of Bis expression under oxidative stress occurs at the transcriptional level and is mediated by the activation of Heat Shock Factor 1 (HSF1) koreamed.org. This suggests a pro-survival role for this compound, as its induction can help protect cells from apoptosis triggered by oxidative damage koreamed.org. Studies have shown that depletion of Bis makes cells more susceptible to death induced by H₂O₂ koreamed.org.
Genotoxic stress, which involves damage to DNA, also triggers an increase in the levels of dinucleoside polyphosphates. For instance, the related molecule diadenosine 5', 5'''-P1,P4-tetraphosphate (Ap4A) has been shown to increase several-fold in mammalian cells treated with DNA cross-linking agents like mitomycin C nih.gov. This accumulation is even more pronounced in cells deficient in DNA repair proteins nih.gov. This suggests that this compound and related molecules may act as important signaling ligands in the DNA damage response pathway, potentially helping to halt processes like DNA replication to allow for repair nih.gov. RNA splicing has also been identified as a critical component of the DNA damage response (DDR), and it is plausible that dinucleoside polyphosphates could play a role in modulating this process nih.gov.
In bacteria, exposure to certain antibiotics can lead to an increase in the intracellular concentration of dinucleoside polyphosphates. This accumulation is thought to be part of a broader stress response that can contribute to antibiotic tolerance. While the direct mechanisms are still being elucidated, it is understood that antibiotics can induce a variety of stresses, including oxidative stress, which are known to trigger the synthesis of these molecules. The disruption of metabolic pathways, such as the pentose phosphate pathway, has been shown to increase bacterial susceptibility to antibiotics, highlighting the intricate link between metabolism, stress responses, and antibiotic action.
Nutritional deprivation, such as amino acid starvation, and hypoxia (low oxygen levels) are metabolic stresses that can lead to an accumulation of this compound. During nutritional stress, the uncharged tRNA that accumulates can alter the catalytic activity of aminoacyl-tRNA synthetases, favoring the synthesis of dinucleoside polyphosphates. In the case of hypoxia, the cellular energy state is significantly altered, which can impact the balance of ATP, ADP, and AMP, thereby influencing the synthesis and degradation rates of this compound. For example, studies on neonatal rat brain slices have shown that while fructose-1,6-bisphosphate can preserve ATP levels during hypoxia, it does not prevent the drop in intracellular pH, indicating the complex metabolic shifts that occur under such stress.
| Stress Type | Primary Trigger | Observed Cellular Effect | Potential Role of this compound | Reference |
|---|---|---|---|---|
| Thermal Stress | Elevated Temperature (e.g., ≥45°C) | Transient accumulation due to inhibition of degradation pathways. | Potential regulatory role in the heat shock response. | nih.govresearchgate.net |
| Oxidative Stress | Reactive Oxygen Species (e.g., H₂O₂) | Transcriptional induction of Bis expression via HSF1. | Pro-survival signaling, protection against apoptosis. | koreamed.org |
| Genotoxic Stress | DNA damaging agents (e.g., mitomycin C) | Accumulation, particularly in DNA repair-deficient cells. | Signaling ligand in the DNA damage response, potential inhibition of DNA replication. | nih.gov |
| Antibiotic Stress | Exposure to certain antibiotics | Increased intracellular levels in bacteria. | Component of the bacterial stress response contributing to tolerance. | |
| Nutritional Stress & Hypoxia | Amino acid starvation, low oxygen | Alterations in cellular energy state and precursor availability. | Signaling metabolic imbalance. |
Spatial and Temporal Regulation of this compound Levels
The cellular concentration of this compound (also known as Ap2A or diadenosine diphosphate) is meticulously controlled through a dynamic interplay of its synthesis, degradation, and subcellular compartmentalization. This regulation ensures that its levels are kept low under normal physiological conditions but can be rapidly altered in response to specific cellular cues and environmental stresses.
The spatial distribution of this compound is not uniform throughout the cell; rather, it is concentrated in specific subcellular compartments. Research has identified the presence of Ap2A, along with diadenosine triphosphate (Ap3A), within myocardial-specific granules. nih.gov This storage within granules suggests a mechanism for sequestering these molecules and releasing them in a controlled manner to act as signaling molecules in myocardial function and coronary perfusion. nih.gov
The temporal regulation of this compound is tightly linked to the balance between its enzymatic synthesis and hydrolysis. frontiersin.orgfrontiersin.org While the precise enzymatic pathways for Ap2A synthesis are not as well-elucidated as those for the related molecule diadenosine tetraphosphate (Ap4A), it is understood that dinucleoside polyphosphates, in general, are produced in response to various physiological and environmental stressors. frontiersin.orgfrontiersin.org
Cellular levels of dinucleoside polyphosphates, including by extension Ap2A, can increase dramatically under conditions of stress. For instance, oxidative stress has been shown to cause a significant accumulation of these molecules. frontiersin.orgfrontiersin.org This rapid increase suggests that either the rate of synthesis is upregulated, or the rate of degradation is downregulated, or a combination of both, in response to the stress signal.
The degradation of dinucleoside polyphosphates is carried out by specific hydrolases, and the localization and activity of these enzymes are key to regulating the temporal availability of molecules like Ap2A. frontiersin.orgfrontiersin.org In the extracellular space, members of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, specifically NPP1, NPP2, and NPP3, have been identified as major candidates for the hydrolysis of diadenosine polyphosphates. nih.gov These enzymes asymmetrically cleave the phosphodiester bond, providing a mechanism to terminate extracellular signaling by Ap2A. nih.gov
The precise dynamics of this compound concentration within different intracellular compartments over time, especially in response to various stimuli, remain an active area of investigation. However, the existing evidence points to a sophisticated regulatory network that controls both where and when this signaling molecule is present, thereby dictating its physiological effects.
Research Findings on Dinucleoside Polyphosphate Regulation
| Regulatory Aspect | Key Findings | Cellular Location | Implicated Molecules |
| Storage | Stored in specific granules alongside ATP and ADP. | Myocardial-specific granules | This compound (Ap2A), Diadenosine triphosphate (Ap3A) |
| Temporal Fluctuation | Levels increase significantly in response to cellular stress. | Intracellular | Diadenosine polyphosphates |
| Extracellular Degradation | Hydrolyzed by ecto-enzymes to terminate signaling. | Extracellular space | Diadenosine polyphosphates, NPP1, NPP2, NPP3 |
Molecular and Cellular Functions of Bis 5 Adenylyl Diphosphate
The "Alarmone" Hypothesis vs. "Damage Metabolite" Theory for Bis(5'-adenylyl) Diphosphate (B83284)
The functional significance of Bis(5'-adenylyl) diphosphate, also known as diadenosine tetraphosphate (B8577671) (Ap4A), has been a subject of scientific debate, leading to two primary competing theories: the "alarmone" hypothesis and the "damage metabolite" theory.
The "alarmone" hypothesis posits that Ap4A acts as a specific signaling molecule, a so-called "alarmone," produced in response to cellular stress to trigger adaptive responses. This concept is analogous to the stringent response observed in bacteria, where molecules like guanosine tetraphosphate (ppGpp) signal nutritional stress and modulate gene expression to conserve resources. nih.govnih.gov Proponents of this theory point to the rapid increase in intracellular Ap4A concentrations following various stress stimuli, such as oxidative stress, heat shock, and DNA damage. frontiersin.orgfrontiersin.org For instance, in Salmonella typhimurium, Ap4A levels can increase to 365 μM after treatment with cadmium chloride, a significant rise from the basal level of less than 3 μM. frontiersin.orgfrontiersin.org Similarly, heat shock can cause a 50-fold increase in Ap4A levels in S. cerevisiae. frontiersin.org The hypothesis suggests that this accumulation is not a mere byproduct of cellular dysfunction but a regulated process designed to initiate protective mechanisms.
In contrast, the "damage metabolite" theory proposes that the accumulation of Ap4A and other dinucleoside polyphosphates is a non-specific consequence of cellular damage and metabolic imbalance. frontiersin.org This viewpoint suggests that under stress conditions, enzymes that normally synthesize other molecules may produce Ap4A through non-canonical reactions. According to this theory, Ap4A itself does not actively regulate specific signaling pathways to mitigate damage but is rather an indicator of a critically damaged cellular state. frontiersin.org
Recent discoveries have provided evidence that supports a more nuanced view, leaning towards a signaling role for Ap4A. The identification of specific enzymes responsible for both the synthesis and hydrolysis of Ap4A suggests a tightly regulated cellular concentration, a hallmark of a signaling molecule. frontiersin.orgfrontiersin.org In E. coli, the ApaH enzyme is a key hydrolase that breaks down Ap4A, and its absence leads to a 100-fold increase in intracellular Ap4A levels. frontiersin.orgfrontiersin.org The existence of such regulatory enzymes argues against Ap4A being a simple, unregulated byproduct of damage.
Table 1: Comparison of the "Alarmone" Hypothesis and "Damage Metabolite" Theory
| Feature | "Alarmone" Hypothesis | "Damage Metabolite" Theory |
|---|---|---|
| Role of Ap4A | Active signaling molecule (second messenger) that mediates stress responses. frontiersin.org | Passive byproduct of cellular damage and metabolic stress. frontiersin.org |
| Synthesis | Regulated enzymatic synthesis in response to specific stress signals. frontiersin.org | Non-canonical enzymatic synthesis resulting from cellular dysfunction. frontiersin.org |
| Cellular Response | Initiates specific, adaptive signaling pathways to mitigate damage. frontiersin.org | Does not actively regulate mitigating signaling pathways. frontiersin.org |
| Regulation | Cellular levels are tightly controlled by specific synthesizing and hydrolyzing enzymes. frontiersin.org | Accumulates as a result of cellular damage without specific regulatory control. frontiersin.org |
Role in DNA Replication and Cell Cycle Dynamics
The involvement of this compound in the fundamental processes of DNA replication and cell cycle progression has been a significant area of research, with initial hypotheses undergoing considerable re-evaluation over time.
Early studies in the late 1970s and early 1980s suggested a direct and pivotal role for Ap4A in initiating DNA replication. It was observed that the addition of Ap4A to permeabilized G1-arrested baby hamster kidney (BHK) cells could trigger the start of DNA synthesis. frontiersin.org Furthermore, some reports indicated a dramatic, up to 1000-fold, increase in Ap4A levels just before the cell entered the S-phase, the period of DNA replication. frontiersin.org These findings led to the postulation that Ap4A acts as a positive regulator, a trigger for the initiation of DNA replication. nih.gov
However, subsequent research has cast doubt on this direct causative role. nih.gov While the correlation between Ap4A levels and cell proliferation is well-established, a direct link to the initiation of DNA replication has not been conclusively proven. nih.gov Further experiments have shown that while Ap4A can stimulate DNA synthesis in cell extracts, this effect may be due to its ability to act as a primer for DNA polymerase, a function not necessarily unique to Ap4A. nih.gov Moreover, manipulating intracellular Ap4A levels by either addition or depletion has not been shown to directly alter the cell cycle. nih.gov
The DNA polymerase alpha-primase complex is central to the initiation of DNA replication, responsible for synthesizing the initial RNA primers that DNA polymerase then extends. Research has indicated an association between a protein that binds Ap4A and the DNA polymerase alpha complex. nih.govunthsc.edu This Ap4A-binding protein appears to be necessary for Ap4A to function as a primer at physiological concentrations, as highly purified DNA polymerase alpha is not stimulated by such levels of Ap4A on its own. nih.gov
The interaction between Ap4A and the replication machinery is complex. The DNA polymerase alpha-primase complex itself interacts with other key replication proteins, such as replication protein A (RP-A), which binds to single-stranded DNA, and the SV40 large T antigen in viral replication systems. nih.govnih.govembopress.org These protein-protein interactions are crucial for the proper initiation of DNA replication. nih.govembopress.org While Ap4A is implicated in this network, its precise role as a unique initiator molecule has been questioned. It has been suggested that various adenylated nucleotides can also act as primers, indicating that the priming function of Ap4A may not be a specific regulatory mechanism for initiating normal DNA replication in vivo. nih.gov
More recent evidence suggests a different role for Ap4A in the context of DNA damage. Instead of promoting DNA replication, Ap4A may act as an inhibitor of initiation when the DNA is damaged. nih.gov Intracellular levels of Ap4A have been shown to increase several-fold in mammalian cells treated with DNA crosslinking agents like mitomycin C. nih.gov This increase is even more pronounced (over 50-fold) in cells deficient in DNA repair proteins. nih.gov
Using a cell-free replication system, researchers found that Ap4A significantly inhibits the initiation of DNA replicons, while having no effect on the elongation phase of replication. nih.gov This inhibitory effect was observed at concentrations of Ap4A that are reached in cells experiencing DNA damage. nih.gov This suggests that Ap4A may be part of a DNA damage response pathway that prevents the replication of damaged DNA, thereby maintaining genomic integrity. nih.gov
Table 2: Observed Effects of Ap4A on DNA Replication Initiation
| Condition | Observed Effect of Ap4A | Proposed Role |
|---|---|---|
| Permeabilized G1-arrested BHK cells | Initiation of DNA replication. frontiersin.org | Positive regulator/trigger. nih.gov |
| Cell-free replication system | Inhibition of DNA replicon initiation. nih.gov | Inducible ligand in the DNA damage response. nih.gov |
| Mammalian cells with DNA damage | Several-fold increase in intracellular levels. nih.gov | Signal to halt replication of damaged DNA. nih.gov |
The concentration of Ap4A is known to fluctuate throughout the cell cycle and is dependent on the proliferative state of the cell. nih.govnih.gov In the naturally synchronous mitotic cycle of Physarum polycephalum, a rapid 8- to 30-fold increase in the level of Ap4A occurs at the entry into S phase. nih.gov This elevated level is maintained during the first half of genome replication and is dependent on ongoing DNA replication and protein synthesis. nih.gov
In Escherichia coli, Ap4A levels have been shown to control the timing of cell division. nih.gov High levels of Ap4A lead to earlier cell division, while low levels cause a delay. nih.gov This suggests that Ap4A acts as a signal for the induction of cell division in this organism. nih.gov Mutations that lead to higher intracellular Ap4A levels result in cells dividing at a smaller size, indicating an uncoupling of DNA replication and cell division. frontiersin.orgnih.gov
While these observations clearly link Ap4A to cell cycle progression and proliferation, the precise mechanisms and whether it plays a direct regulatory role, particularly in eukaryotes, remain areas of active investigation. nih.gov
Modulation of Gene Expression and RNA Metabolism
The influence of this compound extends to the regulation of gene expression and the metabolism of RNA, although this is a less extensively studied area compared to its role in DNA replication. One of the proposed mechanisms by which Ap4A may affect gene expression is through its interaction with proteins involved in transcription and RNA processing.
In bacteria, dinucleoside polyphosphates have been implicated in the stringent response, a global reprogramming of gene expression in response to nutritional stress. nih.govnih.gov While ppGpp is the primary alarmone in this process, the accumulation of Ap4A under certain stress conditions suggests it may also play a role in modulating the transcriptional machinery.
A more direct link to RNA metabolism comes from the discovery of "Npn capping," where dinucleoside polyphosphates like Ap4A can be attached to the 5' end of RNA molecules. frontiersin.org This modification could potentially alter the stability and translational efficiency of the capped RNA, thereby influencing gene expression at a post-transcriptional level. The phenotypic changes observed in bacteria with elevated Ap4A levels, such as altered motility and biofilm formation, may be partly explained by this RNA capping mechanism. frontiersin.org
Furthermore, in vitro studies have shown that Ap4A can influence the activity of enzymes involved in RNA metabolism. For instance, it has been reported to affect the activity of certain RNA polymerases. The precise physiological relevance of these findings in vivo is still being elucidated.
The connection between Ap4A and gene expression is also suggested by its role in the DNA damage response. The inhibition of DNA replication initiation by Ap4A in response to genotoxic stress is often coupled with the activation of transcriptional programs for DNA repair and cell cycle arrest. While a direct role for Ap4A in activating these transcriptional responses has not been fully established, its accumulation serves as a signal of a cellular state that necessitates profound changes in gene expression.
This compound as a Transcriptional Regulator
This compound, often referred to as diadenosine tetraphosphate (Ap4A), is emerging as a significant signaling molecule involved in the regulation of gene expression. While not a direct binder of DNA in the classical sense of a transcription factor, its influence on transcriptional activity is mediated through various indirect mechanisms. One of the key proposed roles for Ap4A in gene regulation stems from its function as a stress-induced nucleotide. taylorfrancis.com
When cells experience stress, the intracellular levels of Ap4A can increase significantly. This accumulation is thought to trigger downstream signaling pathways that ultimately lead to changes in gene expression, helping the cell to adapt to the stressful conditions. The regulatory effect of Ap4A on gene expression has been observed in studies where disruption of its hydrolysis leads to widespread changes in the transcriptome. For instance, in chronic myelogenous leukemia cells, a significant increase in intracellular Ap4A levels resulted in the differential expression of over 6,000 genes. taylorfrancis.com Among the down-regulated genes were those involved in the immune response, cancer promotion, and tryptophan catabolism, while some pro-apoptotic genes were up-regulated. taylorfrancis.com
The precise mechanisms by which Ap4A mediates these transcriptional changes are multifaceted and are thought to involve its interaction with other proteins that directly or indirectly influence transcription. These potential mechanisms include the binding of Ap4A to co-repressors, autocrine activation of purinoceptors, and the inhibition of ATP-dependent regulatory factors like protein kinases. taylorfrancis.com
Interaction with Transcription Factors (e.g., MITF, USF2)
A more direct link between this compound (Ap4A) and transcriptional regulation is its ability to modulate the activity of specific transcription factors. Notable examples include the Microphthalmia-associated transcription factor (MITF) and Upstream Stimulatory Factor 2 (USF2). nih.gov
The interaction with MITF is a well-described example of Ap4A's regulatory function. In what is known as the LysRS-Ap4A-MITF signaling pathway, Ap4A plays a crucial role as a second messenger. nih.gov Under normal conditions, MITF is held in an inactive state through its association with the Histidine Triad (B1167595) Nucleotide-binding protein 1 (HINT1), forming an inhibitory complex. Ap4A can bind to HINT1 within this complex, causing the release of MITF. nih.gov Once freed, MITF can translocate to the nucleus and activate the transcription of its target genes, which are involved in processes such as melanocyte development and melanoma progression.
A similar molecular mechanism is proposed for the positive regulation of the transcription factor USF2 by Ap4A. nih.gov This suggests a broader role for Ap4A in controlling gene expression by releasing the inhibitory constraints on various transcription factors. This mode of action highlights Ap4A as a key signaling molecule that can translate cellular states, such as stress, into specific transcriptional programs.
| Transcription Factor | Interacting Protein | Effect of Ap4A Binding | Reference |
| MITF | HINT1 | Release of MITF from inhibitory complex, leading to transcriptional activation. | nih.gov |
| USF2 | Not specified | Positive regulation of activity through a similar molecular mechanism to MITF. | nih.gov |
Involvement in Non-Canonical RNA Capping and Transcript Stability
This compound is part of a class of molecules known as dinucleotide polyphosphates that have been identified as non-canonical 5' RNA caps (B75204). researchgate.netacs.orgnih.govembopress.org This is a significant departure from the canonical 7-methylguanosine (m7G) cap found on most eukaryotic mRNAs.
This non-canonical capping occurs when RNA polymerase initiates transcription using a dinucleotide polyphosphate, such as Ap4A, as the initiating nucleotide instead of a standard nucleoside triphosphate. researchgate.netacs.org The resulting RNA molecule bears the dinucleotide at its 5' end. The presence of this non-canonical cap can have a profound impact on the stability of the RNA transcript. nih.govnih.govembopress.org
It has been observed that the intracellular levels of these non-canonically capped RNAs increase under conditions of stress, suggesting that this modification may play a role in the cellular stress response by protecting certain transcripts from degradation. nih.gov The Ap4A cap may confer a degree of stability to the RNA, preventing its rapid turnover by cellular ribonucleases. nih.gov This provides a mechanism for maintaining the expression of specific genes required for coping with adverse conditions. The discovery of enzymes that can cleave these non-canonical caps, such as NUDT2 and DXO, further underscores the regulatory nature of this process. nih.gov
| Feature | Canonical m7G Cap | Non-Canonical Ap4A Cap |
| Structure | 7-methylguanosine linked via a 5'-5' triphosphate bridge. | Two adenosine (B11128) molecules linked by a 5'-5' tetraphosphate chain. |
| Installation | Co-transcriptional enzymatic process. | Co-transcriptional incorporation by RNA polymerase as an initiating nucleotide. researchgate.netacs.org |
| Function | Promotes ribosome binding, splicing, and protects from degradation. | May enhance transcript stability, particularly under stress conditions. nih.gov |
| Prevalence | Abundant on eukaryotic mRNAs. | Less common, with levels potentially increasing during stress. nih.gov |
Impact on Ribosome Assembly and Activity
Currently, there is limited direct research specifically detailing the impact of this compound on ribosome assembly and activity. While the compound's roles in transcriptional regulation and RNA stability are increasingly recognized, its direct involvement in the intricate process of ribosome biogenesis or the catalytic function of mature ribosomes remains an area for further investigation.
Ribosome assembly is a highly complex and regulated process involving the coordinated synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. nih.govnih.gov Similarly, the activity of the ribosome in protein synthesis is a critical cellular function. nih.govelifesciences.org While Ap4A has been shown to be a non-canonical RNA cap that does not support translation, a direct regulatory role on the machinery of protein synthesis itself has not been established. nih.gov Future research may uncover potential links between the accumulation of dinucleotide polyphosphates under stress and the global regulation of protein synthesis, but at present, this remains speculative.
Participation in Cellular Stress Responses
Mediation of Adaptive Responses to Environmental Stressors
This compound (Ap4A) is widely recognized as an "alarmone," a signaling molecule that accumulates in response to various cellular stresses and helps to orchestrate an adaptive response. nih.govnih.gov The intracellular concentration of Ap4A has been shown to increase significantly under a variety of adverse conditions, including heat shock and oxidative stress.
The synthesis of Ap4A is, in part, a side reaction of aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase. researchgate.net Under stress conditions that may, for example, alter the availability of amino acids or ATP, the catalytic cycle of these enzymes can be shifted towards the production of Ap4A. researchgate.net The accumulation of Ap4A then serves as a signal of this metabolic imbalance.
The adaptive responses mediated by Ap4A are diverse and are linked to its functions in transcriptional regulation and RNA stability. By modulating the activity of transcription factors and protecting specific mRNAs from degradation through non-canonical capping, Ap4A can help to reprogram gene expression to favor cell survival under stress. For example, the increase in Ap4A-capped RNAs during stress suggests a mechanism for preserving the integrity of transcripts essential for the stress response. nih.gov
| Stressor | Effect on Ap4A Levels | Reference |
| Heat Shock | Significant increase in intracellular concentration. | |
| Oxidative Stress | Increased production. | nih.gov |
| Viral Infection | Variable, with some viruses causing a modest increase and others a decrease. |
Regulation of Immune Responses and Inflammatory Pathways (e.g., cGAS-STING pathway)
Recent evidence has implicated this compound (Ap4A) in the regulation of innate immune responses, particularly through its interaction with the cGAS-STING pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infection and cellular damage, and triggers an inflammatory response.
The activation of this pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the adaptor protein STING (Stimulator of Interferon Genes), leading to the production of type I interferons and other pro-inflammatory cytokines.
Research has shown that Ap4A can act as a regulator of this pathway. Specifically, it has been demonstrated that Lysyl-tRNA synthetase (LysRS) can suppress the activation of cGAS through two mechanisms. Firstly, LysRS can compete with cGAS for binding to RNA-DNA hybrids, thereby reducing the synthesis of cGAMP. Secondly, LysRS synthesizes Ap4A, which can bind to the cGAMP-binding pocket of STING. This binding of Ap4A to STING appears to be competitive with cGAMP, effectively acting as an antagonist and delaying the activation of STING. This suggests that Ap4A can function to dampen the inflammatory response mediated by the cGAS-STING pathway, potentially preventing excessive or inappropriate activation. This regulatory role positions Ap4A at the interface of cellular stress, metabolism, and innate immunity.
Role in Apoptosis and Cell Survival Mechanisms
While direct and extensive research into the specific roles of this compound in apoptosis and cell survival is still an emerging field, some evidence suggests a potential connection. Gene Ontology (GO) annotations for the enzyme Bis(5'-adenosyl)-triphosphatase, which hydrolyzes diadenosine polyphosphates, link it to the apoptotic process and the intrinsic apoptotic signaling pathway by p53 class mediators ebi.ac.uk. This suggests that the metabolic regulation of diadenosine polyphosphates, including this compound, may be intertwined with the cellular machinery that governs programmed cell death.
Extracellular ATP, a related purine nucleotide, is known to induce apoptosis through various signaling pathways nih.gov. This process, termed ATP-induced cell death (AICD), involves the activation of caspases and can be triggered by pro-apoptotic drugs nih.gov. While this compound is structurally distinct from ATP, their shared purine composition raises the possibility of overlapping or interacting roles in modulating cell fate. Further investigation is required to elucidate the precise mechanisms by which this compound might influence apoptotic and survival pathways.
Protein Interactions and Signal Transduction Pathways
Identification and Characterization of this compound-Binding Proteins
The identification of specific protein targets is crucial to understanding the molecular functions of this compound. As a class of signaling molecules, diadenosine polyphosphates are known to interact with a variety of proteins to elicit cellular responses. For instance, the enzyme Bis(5'-adenosyl)-triphosphatase has been identified as a key protein that binds to and hydrolyzes these molecules, thereby regulating their intracellular concentrations ebi.ac.uk.
In a broader context, diadenosine polyphosphates are recognized as signal molecules that alert the cell to stress conditions nih.gov. One of the identified targets for this class of molecules is the ATP-sensitive K+ (KATP) channel, which is abundant in pancreatic β-cells and cardiac myocytes nih.gov. The interaction of diadenosine polyphosphates with these channels can influence cellular metabolic states and membrane excitability nih.gov. While these findings relate to the broader class of diadenosine polyphosphates, they provide a framework for identifying specific protein partners of this compound.
| Interacting Protein Class | Example | Organism/System | Potential Function of Interaction |
| Hydrolases | Bis(5'-adenosyl)-triphosphatase | Homo sapiens | Regulation of intracellular this compound levels. |
| Ion Channels | ATP-sensitive K+ (KATP) channel | Pancreatic β-cells, Cardiac myocytes | Modulation of cellular metabolism and membrane potential. |
Allosteric Regulation of Enzyme Activity (e.g., IMPDH, Protein Kinases)
This compound and other dinucleoside polyphosphates have been proposed to act as allosteric regulators of key enzymes, thereby modulating metabolic pathways. A significant example is the inosine 5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides nih.govresearchgate.net.
Recent studies have suggested that dinucleoside polyphosphates can occupy the canonical allosteric binding sites within the Bateman domain of IMPDH nih.gov. It is hypothesized that these molecules can readily compete with mononucleotides for these sites, suggesting a physiological role in the regulation of IMPDH activity nih.gov. Although this hypothesis requires further in vivo experimental corroboration, it points to a sophisticated layer of metabolic control exerted by molecules like this compound nih.gov. While the allosteric regulation of protein kinases by a wide range of molecules is a well-established concept, direct evidence for the specific allosteric modulation of protein kinases by this compound is not yet extensively documented elifesciences.orgnih.govelifesciences.orgresearchgate.net.
Involvement in Purine Nucleotide Biosynthesis Regulation (e.g., GTP)
The regulation of purine nucleotide biosynthesis is critical for maintaining cellular homeostasis, and this compound may play an indirect but significant role in this process. The de novo synthesis of purines is a complex pathway that is tightly regulated at several key enzymatic steps wikipedia.orgnews-medical.netnih.govyoutube.comlibretexts.org.
The potential allosteric regulation of IMPDH by dinucleoside polyphosphates, as mentioned previously, directly implicates these molecules in the control of GTP biosynthesis nih.gov. IMPDH catalyzes the first committed step in the pathway leading to the synthesis of guanine nucleotides from inosine monophosphate (IMP) nih.gov. By modulating the activity of IMPDH, this compound could influence the metabolic flux towards GTP production, thereby helping to maintain the appropriate balance of adenine (B156593) and guanine nucleotides within the cell nih.gov. This regulatory function is crucial for processes such as DNA and RNA synthesis, signal transduction, and energy transfer researchgate.net.
Interactions with Purinoreceptors in Plant Signaling (e.g., P2K1/DORN1)
In the realm of plant biology, there is growing evidence for the role of extracellular nucleotides in signaling. The purinoreceptor P2K1/DORN1 in Arabidopsis thaliana has been identified as a key player in recognizing extracellular ATP core.ac.uk. Research has now extended to other related molecules, revealing that diadenosine tetraphosphate (Ap4A), a structurally similar compound to this compound, is also recognized by P2K1/DORN1 nih.govbiorxiv.orgresearchgate.netnih.gov.
This interaction triggers downstream signaling events, including the closure of stomata, which is a crucial response to various environmental stimuli nih.govbiorxiv.orgresearchgate.netnih.gov. The recognition of Ap4A by P2K1/DORN1 suggests that this receptor may have a broader specificity for diadenosine polyphosphates nih.govbiorxiv.orgresearchgate.netnih.gov. It is therefore plausible that this compound could also act as a ligand for P2K1/DORN1 or other related purinoreceptors in plants, thereby participating in the complex network of plant defense and stress responses.
Diverse Biological Roles Across Organisms
This compound and other diadenosine polyphosphates are found across all kingdoms of life, from bacteria to mammals, and are implicated in a wide array of biological processes. Their roles often become prominent under conditions of cellular stress, leading to their characterization as "alarmones"—intracellular signaling molecules that alert the cell to adverse conditions nih.govbohrium.com.
In bacteria, increased levels of diadenosine tetraphosphate (Ap4A) are observed in response to stresses such as temperature shifts and oxidative damage, where it is thought to play a role in ensuring cellular survivability nih.gov.
In mammals, diadenosine polyphosphates are involved in a variety of physiological processes. They have been implicated in the regulation of vasotone, hemostasis, and neurotransmission bohrium.com. The enzymes responsible for the metabolism of these molecules, such as Bis(5'-adenosyl)-triphosphatase, are involved in purine metabolism wikipedia.org. Furthermore, the interaction of diadenosine polyphosphates with ATP-sensitive K+ channels in cardiac and pancreatic tissues points to their role in coupling cellular energy status to membrane excitability nih.gov.
The diverse functions of this class of molecules highlight their importance as conserved signaling molecules that modulate cellular responses to both internal and external cues.
Regulation of Biofilm Formation in Bacteria
Current scientific literature does not provide significant direct evidence for the role of this compound in the regulation of biofilm formation in bacteria. Extensive research in this area has largely focused on other nucleotide second messengers, particularly bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP), which is a key regulator of the transition between motile and sessile lifestyles in many bacterial species. researchgate.net High intracellular levels of c-di-GMP are generally associated with increased production of exopolysaccharides, which are crucial components of the biofilm matrix, thus promoting biofilm formation. mdpi.com In contrast, another cyclic dinucleotide, cyclic di-AMP (c-di-AMP), has been shown to inhibit biofilm formation in some bacteria, such as Bacillus subtilis. frontiersin.org While the metabolism of purine nucleotides is central to bacterial physiology, a specific signaling role for this compound in orchestrating the complex process of biofilm development has not been established.
Influence on Bacterial Pathogenesis and Virulence
The direct influence of this compound on bacterial pathogenesis and virulence is not well-documented in the available scientific literature. Bacterial virulence is a multifaceted process involving a wide array of factors that enable a pathogen to colonize a host, evade the immune system, and cause disease. The regulation of these virulence factors is often tightly controlled by complex signaling networks. While extracellular nucleotides like ATP can act as danger signals that trigger host immune responses to intracellular pathogens nih.gov, a specific role for this compound as either a bacterial signaling molecule to control virulence gene expression or as a modulator of the host-pathogen interaction has not been clearly elucidated. Research on bacterial signaling has more prominently featured other nucleotide-based second messengers, such as c-di-GMP and c-di-AMP, in the regulation of virulence-associated traits. mdpi.com
Control of Cell Division and Motility in Prokaryotes
There is a lack of direct scientific evidence linking this compound to the control of cell division and motility in prokaryotes. These fundamental bacterial processes are regulated by intricate and highly conserved mechanisms. Bacterial cell division is primarily orchestrated by the tubulin homolog FtsZ, which forms a contractile ring at the division site. Motility, in many bacteria, is powered by the flagellar motor, a complex nanomachine whose rotation is driven by a proton or sodium ion gradient. The regulation of both processes involves various signaling pathways and regulatory proteins. While nucleotide second messengers are known to play a role in controlling these processes—for instance, c-di-GMP is a well-established regulator of the switch between motile (planktonic) and sessile (biofilm) lifestyles mdpi.com—a specific function for this compound in these regulatory networks has not been identified.
Role in Sporulation Processes
The role of this compound in bacterial sporulation processes is not established in the current scientific literature. Sporulation, the formation of dormant and highly resistant endospores, is a complex developmental process undertaken by certain bacteria, notably those of the phylum Firmicutes, in response to nutrient limitation and other environmental stresses. This process is governed by a sophisticated genetic program involving cascades of sigma factors and hundreds of sporulation-specific genes. While the initiation of sporulation is linked to cellular energy status and nucleotide pools, a direct signaling or regulatory function for this compound in this pathway has not been described. The key signaling molecules identified in the regulation of sporulation are primarily other nucleotide-based messengers. mdpi.com
Signaling Functions in Plant Defense Mechanisms and Stomatal Closure
While a direct signaling role for this compound in plant defense and stomatal closure is not explicitly detailed, there is growing evidence for the function of extracellular purine nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), in these processes. nih.gov These molecules, when present in the apoplast (the space outside the plant cell membrane), can act as signaling agents, triggering downstream responses.
Exogenous application of stable analogs of ATP and ADP has been shown to induce an increase in the cytosolic free calcium concentration ([Ca²⁺]cyt) in plant cells. nih.gov This calcium influx is a crucial early event in many signaling pathways, including those involved in plant defense and the regulation of stomatal aperture. The observed increase in [Ca²⁺]cyt upon treatment with nucleotide derivatives can be blocked by calcium channel antagonists, indicating the involvement of specific membrane channels. nih.gov
In the context of plant defense, wounding or pathogen attack can lead to the release of ATP into the extracellular space, where it can be perceived as a danger signal, initiating immune responses. Furthermore, extracellular ATP treatment has been found to increase the transcription of genes encoding for mitogen-activated protein kinases (MAPKs) and proteins involved in the biosynthesis and signaling of ethylene, a key hormone in plant defense. nih.gov
Regarding stomatal closure, which is a critical mechanism for water conservation in plants, abscisic acid (ABA) is a primary hormonal signal. The signaling cascade initiated by ABA involves the mobilization of intracellular calcium. While research has highlighted the role of other adenosine-containing molecules in this process, the broader findings on extracellular nucleotides suggest a potential for related diphosphate compounds to be involved in these signaling networks.
| Compound | Observed Effect in Plants | Affected Process |
| Adenosine 5'-[γ-thio]triphosphate (ATPγS) | Increase in cytosolic Ca²⁺ | Plant cell signaling |
| Adenosine 5'-[β-thio]diphosphate (ADPβS) | Increase in cytosolic Ca²⁺ | Plant cell signaling |
| Extracellular ATP | Increased transcription of MAPK and ethylene-related genes | Plant defense response |
Modulation of Sperm Motility
The direct effect of this compound on sperm motility has been investigated through the use of its close structural analog, adenylyl imidodiphosphate (AMP-PNP), a non-hydrolyzable ATP analog. nih.gov Studies on demembranated and reactivated sea urchin sperm have provided insights into the role of ATP binding versus hydrolysis in flagellar movement.
The beating of the sperm flagellum is powered by the motor protein dynein, which uses the energy from ATP hydrolysis to generate the sliding motion of microtubules that results in flagellar bending. Research using AMP-PNP has shown that it acts as a competitive inhibitor of ATP in the regulation of flagellar beat frequency. nih.gov This indicates that AMP-PNP can bind to the ATP-binding site of dynein but cannot be hydrolyzed to power the motor cycle.
A key finding is that in sperm that have been depleted of ATP and entered a state of rigor, characterized by static, "frozen" wave forms, the addition of AMP-PNP causes the sperm to become completely relaxed and straightened. nih.gov This relaxation effect occurs without ATP hydrolysis, suggesting that the binding of a nucleotide like ATP or its non-hydrolyzable analogs is sufficient to cause the detachment of the dynein cross-bridges from the microtubules, leading to a relaxed state. nih.govnih.gov The subsequent steps of the flagellar beat cycle, however, require ATP hydrolysis.
These findings with AMP-PNP suggest that this compound, being a stable molecule that can bind to ATP-binding sites but is not readily hydrolyzed, would likely inhibit active sperm motility by competing with ATP. It would be expected to promote a relaxed or straightened state of the flagella rather than propagating the bending waves necessary for propulsion.
| Compound | Concentration | Observed Effect on Sea Urchin Sperm | Inferred Mechanism |
| Adenylyl imidodiphosphate (AMP-PNP) | 2-4 mM | Complete relaxation (straightening) of rigor wave sperm | Dynein cross-bridge release upon nucleotide binding, without hydrolysis |
| Adenylyl imidodiphosphate (AMP-PNP) | Ki ≈ 8.1 mM | Competitive inhibition of ATP-dependent beat frequency | Competition with ATP for binding to dynein motor proteins |
Emerging Concepts and Future Research Directions in Bis 5 Adenylyl Diphosphate Biology
Unraveling the Full Spectrum of Bis(5'-adenylyl) Diphosphate (B83284) Target Proteins and Effectors
A primary objective in understanding Ap2A signaling is the comprehensive identification of its direct and indirect molecular targets. While some interacting proteins have been identified, the full spectrum of proteins that bind to Ap2A and the functional consequences of these interactions are largely unknown. Future research will likely focus on the development and application of advanced proteomic techniques to capture the complete Ap2A interactome in various organisms and under different physiological conditions.
Key research questions in this area include:
What are the direct binding partners of Ap2A? Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and chemical proteomics can be employed to identify proteins that directly interact with Ap2A.
How do these interactions modulate protein function? Once identified, the functional consequences of Ap2A binding to its target proteins need to be elucidated. This may involve assessing changes in enzymatic activity, protein conformation, subcellular localization, or interactions with other molecules.
Are there cell-type or condition-specific Ap2A target proteins? The complement of Ap2A-binding proteins may vary depending on the cell type, developmental stage, or environmental conditions. Comparative studies will be crucial to understand the context-dependent nature of Ap2A signaling.
Elucidating Precise Signal Transduction Cascades Mediated by Bis(5'-adenylyl) Diphosphate
A signal transduction pathway is the series of events that connect the reception of a cellular signal to a specific cellular response savemyexams.com. These pathways often involve a cascade of molecular interactions, including the activation of enzymes like kinases and the production of second messengers savemyexams.comkhanacademy.org. While Ap2A is recognized as a signaling molecule, the precise downstream cascades it initiates are not fully understood. Future studies will need to map the step-by-step molecular events that occur following an increase in intracellular Ap2A levels.
Important areas of investigation include:
Identification of upstream receptors and downstream effectors: What are the initial proteins that sense changes in Ap2A concentration, and what are the ultimate molecules that execute the cellular response?
Role of protein phosphorylation: Phosphorylation is a key mechanism in many signal transduction pathways khanacademy.orgyoutube.com. Research is needed to determine if Ap2A signaling involves the activation of specific protein kinases or phosphatases. For instance, protein phosphatase 2A (PP2A) is a major serine/threonine phosphatase that regulates numerous cellular processes and is a target for therapeutic intervention nih.gov.
Involvement of other second messengers: Does Ap2A signaling lead to the production of other well-known second messengers like cyclic AMP (cAMP), calcium ions (Ca2+), or inositol phosphates? khanacademy.org
Understanding this compound Roles in Inter-Kingdom Signaling and Host-Pathogen Interactions
The exchange of signaling molecules between different organisms, known as inter-kingdom signaling, is a fascinating and rapidly emerging field of study nih.gov. There is growing evidence that bacteria and their hosts communicate through the exchange of molecules, including nucleotides nih.govnih.gov.
Future investigations should address the potential role of Ap2A in mediating communication between bacteria and their hosts, particularly in the context of infection. Key questions include:
Is Ap2A secreted by bacteria or host cells during infection? The release of Ap2A into the extracellular space could allow it to act as a signaling molecule between organisms.
Does Ap2A modulate the host immune response? Ap2A could potentially be recognized by host cells, leading to either the activation or suppression of immune responses.
Does Ap2A influence bacterial virulence? Bacteria might use Ap2A to regulate the expression of virulence factors in response to host cues.
The study of host-pathogen interactions is critical for understanding infectious diseases and developing new therapeutic strategies nih.govembopress.orgmdpi.comdtic.mil.
Therapeutic and Biotechnological Exploitation of this compound Metabolism
A deeper understanding of Ap2A metabolism and signaling could open up new avenues for therapeutic and biotechnological applications. By targeting the enzymes involved in the synthesis and degradation of Ap2A, it may be possible to modulate cellular processes for therapeutic benefit.
Potential applications to be explored include:
Development of novel antimicrobial agents: If Ap2A signaling is critical for bacterial survival or virulence, then inhibitors of Ap2A synthesis could represent a new class of antibiotics.
Cancer therapy: Given the role of nucleotide signaling in cell proliferation and death, targeting Ap2A metabolism could be a strategy to inhibit the growth of cancer cells. For example, the tumor suppressor protein AP-2α has been shown to regulate EGFR signaling and proliferation in the skin epidermis nih.gov.
Biotechnological applications: Enzymes involved in Ap2A metabolism could be harnessed for various biotechnological purposes, such as the development of biosensors or the synthesis of novel nucleotide-based compounds.
Advanced Methodological Development for this compound Research
Progress in understanding Ap2A biology will be greatly facilitated by the development of new and improved research tools. The ability to accurately measure and manipulate Ap2A levels in living cells is crucial for dissecting its functions.
Areas for methodological advancement include:
Genetically encoded biosensors: The development of fluorescent biosensors for Ap2A would allow for the real-time visualization of its dynamics within single cells.
Improved analytical techniques: More sensitive and high-throughput methods for quantifying Ap2A levels in complex biological samples are needed.
Novel chemical probes: The synthesis of new chemical tools, such as photo-crosslinkable Ap2A analogs, will be invaluable for identifying its binding partners.
Q & A
Q. What enzymatic reactions involve Bis(5'-adenylyl) diphosphate, and how is its production detected?
this compound is generated in transferase-catalyzed reactions, such as those classified under EC 2.6. For example, ATP transfers a 5'-adenylyl group to protein serine, threonine, or tyrosine residues, yielding diphosphate and adenylylated proteins . Detection methods include:
Q. What are the recommended handling and storage conditions for this compound?
While direct stability data for this compound is limited, best practices for nucleotide analogs include:
- Storage at -20°C in lyophilized form or in neutral pH buffers to prevent hydrolysis.
- Avoid exposure to oxidizing agents and repeated freeze-thaw cycles, as these degrade nucleotide integrity .
Q. How does this compound differ structurally from adenosine diphosphate (ADP)?
this compound contains two adenosine moieties linked via a diphosphate bridge at their 5'-positions, whereas ADP is a single adenosine with a diphosphate group. This structural distinction impacts its role in enzymatic mechanisms, such as acting as a substrate or byproduct in transferase reactions .
Advanced Questions
Q. How can structural studies resolve contradictions in kinetic data for this compound-dependent enzymes?
Discrepancies in kinetic parameters (e.g., , ) may arise from enzyme isoform variability or allosteric modulation. To address this:
- Use X-ray crystallography to determine enzyme-ligand binding modes and identify active-site residues influencing catalysis (e.g., as demonstrated for LpxK in lipid metabolism studies) .
- Validate findings with site-directed mutagenesis and kinetic assays under controlled buffer conditions (e.g., pH, ionic strength) .
Q. What experimental designs are optimal for studying this compound stability under varying biochemical conditions?
- pH and temperature stability : Incubate the compound in buffers (pH 4–9) at 25–37°C, then quantify degradation via UV absorbance (260 nm) or HPLC .
- Enzymatic degradation assays : Add phosphatases or nucleases to assess susceptibility, followed by TLC or fluorescence-based phosphate detection .
Q. How can competitive inhibition assays elucidate the role of this compound in enzyme regulation?
- Use ATP analogs (e.g., AMP-PCP, a non-hydrolyzable ATP mimic) to compete with this compound in enzymatic reactions .
- Measure inhibition constants () and correlate with structural data to identify binding site interactions .
Q. What methodologies address conflicting reports on this compound’s role in post-translational modifications?
- Quantitative proteomics : Use isotopic labeling (e.g., SILAC) to track adenylylation levels in cellular proteins under varying conditions .
- Kinase/phosphatase inhibition studies : Co-administer kinase inhibitors to differentiate adenylylation from phosphorylation effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
